molecular formula C10H14ClNO B3078183 {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride CAS No. 1049787-31-6

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride

Cat. No.: B3078183
CAS No.: 1049787-31-6
M. Wt: 199.68 g/mol
InChI Key: BLUYLCODXZLUJE-UHFFFAOYSA-N
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Description

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride is a phenylalkylamine derivative featuring a phenyl ring substituted at the 2-position with a 2-methylallyloxy group (-O-CH2-C(CH3)=CH2) and an amine group (-NH2) in the para position relative to the substituent. The hydrochloride salt form enhances stability and solubility.

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6H,1,7,11H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUYLCODXZLUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride typically involves the reaction of 2-methyl-2-propen-1-ol with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted phenylamine derivatives .

Scientific Research Applications

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Positional Isomers

{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine Hydrochloride (Positional Isomer)
  • Structure : The substituent is at the 4-position of the phenyl ring instead of the 2-position.
  • Key Data : Molecular weight = 199.68 g/mol, purity = 95%, InChI Key = HNYJPTYRAKXCIW-UHFFFAOYSA-N .
  • Comparison: Positional isomerism may alter electronic effects (e.g., resonance stabilization) and steric interactions.
[(2E)-3-Phenyl-2-propen-1-yl]amine Hydrochloride (Cinnamylamine Hydrochloride)
  • Structure : Features a propenyl chain with a phenyl group at the 3-position and an amine at the 1-position.
  • Key Data: Synonyms include "cinnamylamine hydrochloride," highlighting aromaticity from the phenyl-propenyl motif.
  • Comparison : The absence of an ether linkage and the presence of a conjugated π-system may enhance lipophilicity compared to the target compound. Such structural differences could influence receptor binding in pharmacological contexts .

Substituted Phenylalkylamines

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)
  • Structure : Contains methoxy groups at the 2- and 5-positions and a methyl group at the 4-position on the phenyl ring, with an ethylamine side chain.
  • The target compound’s 2-methylallyloxy group introduces steric bulk and reduced electron-donating capacity, which may alter receptor interaction profiles .
2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine Hydrochloride (2C-P)
  • Structure : Similar to 2C-D but with a propyl group at the 4-position.
  • Comparison : The longer alkyl chain in 2C-P increases hydrophobicity, which could prolong metabolic half-life. The target compound’s allyloxy group may offer intermediate lipophilicity compared to methyl or propyl substituents .

Halogenated and Heterocyclic Derivatives

(2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride
  • Structure : A branched amine with difluoroethyl and isopropyl groups.
  • Key Data : Molecular weight = 159.61 g/mol, formula = C5H12ClF2N.
  • The absence of an aromatic system distinguishes it from the target compound, likely reducing π-π stacking interactions in biological systems .
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride
  • Structure : Complex substituents, including a fluorobenzyl ether and methoxy group.
  • Key Data: Molecular formula = C16H19ClFNO2.
  • The target compound’s simpler substituents may offer synthetic advantages .

Heterocyclic Hybrids

(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine Hydrochloride
  • Structure : Combines a propenylphenyl group with a tetrahydrofuranmethyl moiety.
  • Comparison : The tetrahydrofuran ring introduces oxygen-based hydrogen bonding capacity, which could enhance solubility. The target compound’s allyloxy group lacks this heterocyclic advantage but may exhibit greater conformational flexibility .

Biological Activity

Overview

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride, also known as 4-[(2-methyl-2-propenyl)oxy]aniline hydrochloride, is a compound with the molecular formula C10H13NO·HCl. It has garnered attention in various scientific fields due to its potential biological activities, particularly in cancer research and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-hydroxyaniline with 2-methyl-2-propen-1-ol, utilizing dichloromethane as a solvent and potassium carbonate as a base. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt.

Antitumor Effects

Recent studies have highlighted the anticancer properties of chalcone derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against various cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values for these compounds range from 0.89 to 9.63 µg/mL, indicating potent cytotoxic effects .

Mechanism of Action:
The anticancer activity is primarily attributed to the induction of apoptosis through both extrinsic and intrinsic pathways. Studies have demonstrated that these compounds can arrest the cell cycle in the subG0 phase, depolarize mitochondrial membranes, and activate caspases (caspase-8 and caspase-9), which are crucial for programmed cell death .

Antiviral and Antimicrobial Properties

Chalcones and their derivatives also exhibit antiviral and antimicrobial activities. They target various viral enzymes and are effective against multidrug-resistant bacteria. The mechanisms include inhibition of DNA gyrase B and other essential enzymes involved in bacterial replication .

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of a chalcone derivative on AGS cells, where it was found to significantly reduce cell viability at concentrations ranging from 1 to 10 µg/mL. The results indicated that higher concentrations led to increased activation of caspases, suggesting a robust apoptotic response .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The derivatives demonstrated effective inhibition of bacterial growth, supporting their potential use as therapeutic agents in treating infections caused by resistant strains .

Comparative Analysis

Compound NameBiological ActivityIC50 Range (µg/mL)Targeted Cell Lines
{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine HClAntitumor0.89 - 9.63HeLa, HL-60, AGS
Chalcone Derivative AAntiviral, AntimicrobialNot specifiedS. aureus, E. coli
MethallylescalineSimilar structure with altered propertiesNot specifiedVarious cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride
Reactant of Route 2
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{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.